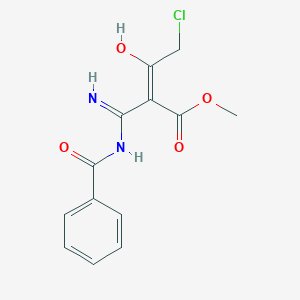

methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate

Beschreibung

Eigenschaften

Molekularformel |

C13H13ClN2O4 |

|---|---|

Molekulargewicht |

296.70 g/mol |

IUPAC-Name |

methyl (E)-2-(N-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+ |

InChI-Schlüssel |

AWWQWEMOXBRAFA-MDZDMXLPSA-N |

Isomerische SMILES |

COC(=O)/C(=C(\CCl)/O)/C(=N)NC(=O)C1=CC=CC=C1 |

Kanonische SMILES |

COC(=O)C(=C(CCl)O)C(=N)NC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-(2Z)-3-Amino-3-(benzoylamino)-2-(chloracetyl)acrylat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Acrylat-Grundgerüsts. Eine übliche Methode beinhaltet die Reaktion von Methylacrylat mit Chloracetylchlorid in Gegenwart einer Base wie Triethylamin. Diese Reaktion bildet das chloracetylierte Acrylat-Zwischenprodukt. Anschließend wird das Zwischenprodukt einer nucleophilen Substitutionsreaktion mit Benzoylamin unterzogen, um die Benzoylaminogruppe einzuführen. Schließlich wird die Aminogruppe durch eine Reaktion mit Ammoniak oder einem Amin-Derivat unter kontrollierten Bedingungen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen wie Temperatur- und Druckkontrolle kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt mit der gewünschten Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-(2Z)-3-Amino-3-(benzoylamino)-2-(chloracetyl)acrylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können an der Chloracetylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in inerten Atmosphären durchgeführt, um Oxidation zu verhindern.

Substitution: Amine, Thiole; Reaktionen werden unter milden bis moderaten Temperaturen durchgeführt, um den nucleophilen Angriff zu erleichtern.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit Wasserstoffatomen, die Sauerstoff- oder Chloratome ersetzen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One of the primary applications of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as:

- Anticancer Agents: Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that derivatives can exhibit significant antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .

- Antimicrobial Agents: The compound has been evaluated for its antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes, thereby exhibiting inhibitory effects on bacterial growth .

Pharmaceutical Development

This compound is also being investigated for its potential use in developing new pharmaceutical formulations. Its reactivity allows it to serve as a precursor in the synthesis of more complex molecules that may have enhanced therapeutic effects.

Mechanism of Action Studies

In vitro studies have been conducted to understand the mechanism of action of this compound and its derivatives. For example:

- Inhibition Studies: Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles .

Data Tables

Case Study 1: Anticancer Activity

A recent study focused on synthesizing derivatives of this compound and evaluating their anticancer properties. The results indicated that specific modifications to the structure significantly enhanced antiproliferative activity against breast cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited substantial inhibitory effects, highlighting their potential as new antimicrobial agents.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-(2Z)-3-Amino-3-(benzoylamino)-2-(chloracetyl)acrylat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die funktionellen Gruppen der Verbindung ermöglichen es ihr, kovalente oder nicht-kovalente Bindungen mit Zielmolekülen einzugehen und so deren Aktivität zu modulieren. Beispielsweise kann die Chloracetylgruppe kovalente Bindungen mit nucleophilen Stellen an Enzymen bilden, was zu einer Hemmung oder Aktivierung der Enzymaktivität führt. Die Benzoylaminogruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen erhöhen.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Availability

Research Findings and Limitations

The discontinuation status across all three esters implies shared challenges, such as:

- Synthetic complexity : Multi-step syntheses or low yields.

- Stability issues : Sensitivity to moisture, heat, or light.

- Regulatory or safety concerns: Potential toxicity of intermediates (e.g., chloroacetyl group).

Biologische Aktivität

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate (CAS: 1228572-18-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C13H13ClN2O4

- Molar Mass : 296.71 g/mol

- Structure : The compound consists of a chloroacetyl group attached to an acrylate backbone, incorporating both amino and benzoylamino functionalities.

Biological Activity Overview

This compound has shown promising biological activities, particularly in antimicrobial and anticancer studies. The following sections detail specific findings related to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

- Mechanism : The compound's antibacterial activity is believed to stem from its ability to disrupt bacterial cell membrane integrity and inhibit key metabolic pathways.

- Case Study : In vitro testing against various bacterial strains demonstrated that the compound possesses a minimum inhibitory concentration (MIC) significantly lower than commonly used antibiotics, suggesting a potential alternative for treating resistant infections.

Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines.

- Cell Lines Tested : Studies have utilized human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

-

Findings :

- IC50 Values : The compound exhibited IC50 values in the micromolar range across different cell lines, indicating effective cytotoxicity.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

Research Findings Summary Table

| Biological Activity | Test Subject | Result | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Low MIC values | |

| Anticancer | MCF-7, A549, HCT116 | IC50 in µM range | |

| Apoptosis Induction | Cancer cell lines | Increased ROS levels |

Safety and Toxicology

While the compound shows significant biological activity, safety assessments are crucial for its potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.